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molecular formula C5H3IO2S B1338613 5-Iodothiophene-2-carboxylic acid CAS No. 60166-85-0

5-Iodothiophene-2-carboxylic acid

Cat. No. B1338613
M. Wt: 254.05 g/mol
InChI Key: HQCXDWXNOLVWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05278153

Procedure details

To a stirred solution of 10.9 mL (78.0 mmol) of freshly distilled diisopropylamine in 150 mL of THF under argon at -78° C. was added 48.7 mL (78.0 mmol) of 1.6 M n-BuLi in hexanes to give a pale yellow solution which was allowed to stir at -78° C. for 10 min when 5.0 g (39.0 mmol) of 2-thiophenecarboxylic acid in 31 mL of THF was added dropwise over 10 min to give a grey-white suspension. The metallation was allowed to proceed for 30 min when 8.77 g (39.0 mmol) of N-iodosuccinimide in 25 mL of THF was added very rapidly to give an orange-yellow solution which was allowed to gradually warm to 0° C. After 0.5 h at 0° C., the brown-yellow mixture was quenched with water, diluted with ether and made acidic by the addition of solid citric acid to give a very dark brown-orange solution. The organic layer was separated and washed with water, saturated NaHSO3, brine, dried over MgSO4 and evaporated to provide 9.5 g (96%) of title acid as a brown-yellow solid which was used directly in the following reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48.7 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
31 mL
Type
solvent
Reaction Step Two
Quantity
8.77 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18]([OH:20])=[O:19].[I:21]N1C(=O)CCC1=O>C1COCC1>[I:21][C:17]1[S:13][C:14]([C:18]([OH:20])=[O:19])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
48.7 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)O
Name
Quantity
31 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
8.77 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a pale yellow solution which
ADDITION
Type
ADDITION
Details
was added dropwise over 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to give a grey-white suspension
CUSTOM
Type
CUSTOM
Details
to give an orange-yellow solution which
WAIT
Type
WAIT
Details
After 0.5 h at 0° C.
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the brown-yellow mixture was quenched with water
ADDITION
Type
ADDITION
Details
diluted with ether
ADDITION
Type
ADDITION
Details
made acidic by the addition of solid citric acid
CUSTOM
Type
CUSTOM
Details
to give a very dark brown-orange solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water, saturated NaHSO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide 9.5 g (96%) of title acid as a brown-yellow solid which
CUSTOM
Type
CUSTOM
Details
was used directly in the following reaction

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
IC1=CC=C(S1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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